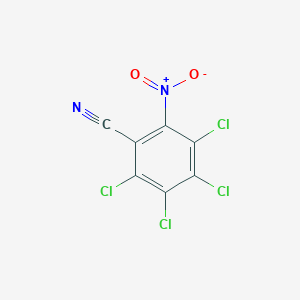
2,3,4,5-Tetrachloro-6-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrachloro-6-nitrobenzonitrile is an aromatic compound with the molecular formula C7Cl4N2O2. It is characterized by the presence of four chlorine atoms, one nitro group, and one nitrile group attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-nitrobenzonitrile typically involves the nitration of 2,3,4,5-tetrachlorobenzonitrile. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrachloro-6-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are common methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzonitriles with various functional groups replacing the chlorine atoms.
Reduction: The primary product is 2,3,4,5-tetrachloro-6-aminobenzonitrile.
Oxidation: The products depend on the specific oxidizing agent and conditions used but can include carboxylic acids or other oxidized derivatives.
科学的研究の応用
2,3,4,5-Tetrachloro-6-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients (APIs) due to its unique chemical properties.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Material Science: The compound is studied for its potential use in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2,3,4,5-Tetrachloro-6-nitrobenzonitrile involves its interaction with various molecular targets. The nitro group and chlorine atoms contribute to its reactivity and ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or disruption of cellular processes, making it useful in pharmaceutical and agrochemical applications.
類似化合物との比較
Similar Compounds
- 2,3,5,6-Tetrachloronitrobenzene
- 1,2,4,5-Tetrachloro-3-nitrobenzene
- 2,3-Dichloro-6-nitrobenzonitrile
Uniqueness
2,3,4,5-Tetrachloro-6-nitrobenzonitrile is unique due to the specific arrangement of its substituents on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. The presence of both electron-withdrawing nitro and nitrile groups enhances its reactivity and potential for diverse chemical transformations.
特性
CAS番号 |
61188-17-8 |
|---|---|
分子式 |
C7Cl4N2O2 |
分子量 |
285.9 g/mol |
IUPAC名 |
2,3,4,5-tetrachloro-6-nitrobenzonitrile |
InChI |
InChI=1S/C7Cl4N2O2/c8-3-2(1-12)7(13(14)15)6(11)5(10)4(3)9 |
InChIキー |
RUEXKAHPMLPNRB-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


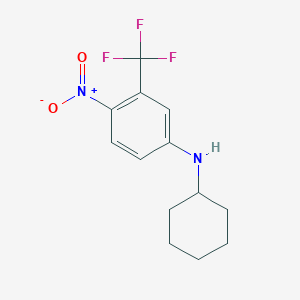
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)
![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)
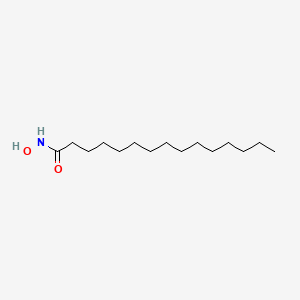
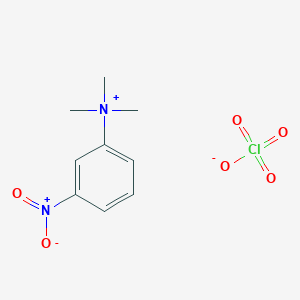
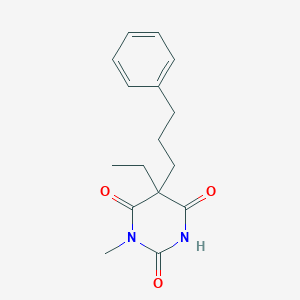
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)
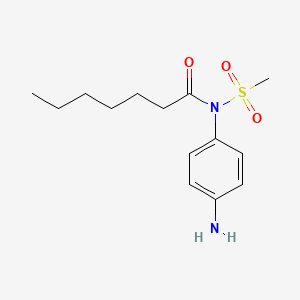
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)

